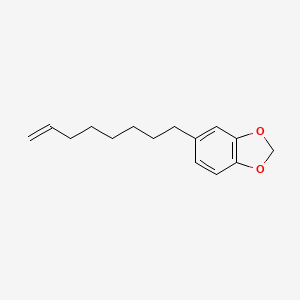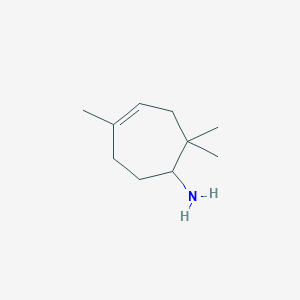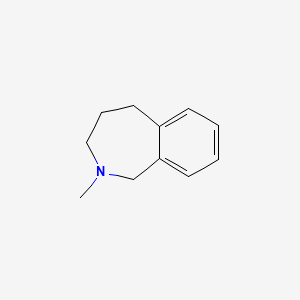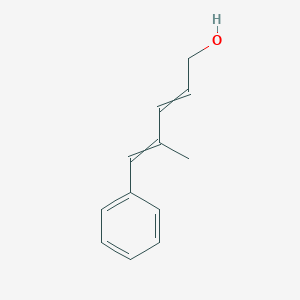
4-Methyl-5-phenylpenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-phenylpenta-2,4-dien-1-ol is an organic compound with the molecular formula C12H14O. It is characterized by a conjugated diene system and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenylpenta-2,4-dien-1-ol typically involves the aldol condensation of cinnamaldehyde and valeraldehyde in methanol in the presence of sodium hydroxide (NaOH). This reaction yields 2-n-propyl-5-phenylpentan-2,4-dienal, which is subsequently hydrogenated over a Raney-Nickel catalyst to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Methyl-5-phenylpenta-2,4-dienal.
Reduction: Formation of 4-Methyl-5-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methyl-5-phenylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenylpenta-2,4-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the conjugated diene system can participate in electron transfer reactions. These interactions can affect cellular pathways and biochemical processes, although detailed studies on specific mechanisms are limited .
Comparison with Similar Compounds
Similar Compounds
4-Methylhexa-2,4-dien-1-ol: Similar structure but lacks the phenyl group.
4-Isopropyl-5-methylhexa-2,4-dien-1-ol: Contains an isopropyl group instead of a phenyl group.
Uniqueness
4-Methyl-5-phenylpenta-2,4-dien-1-ol is unique due to its combination of a phenyl group and a conjugated diene system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
148601-11-0 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methyl-5-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C12H14O/c1-11(6-5-9-13)10-12-7-3-2-4-8-12/h2-8,10,13H,9H2,1H3 |
InChI Key |
CDTFCONWMIQNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


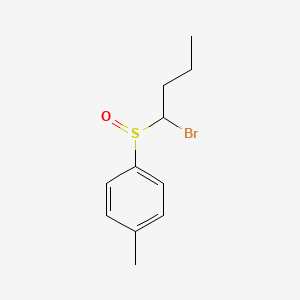
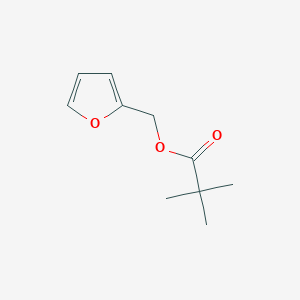
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
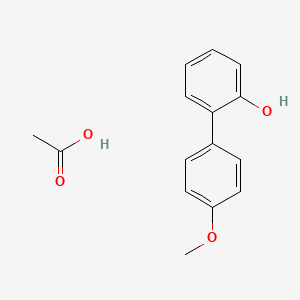

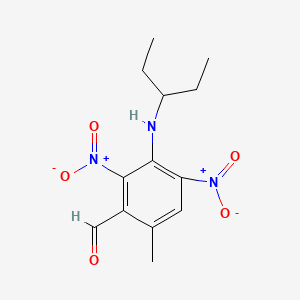
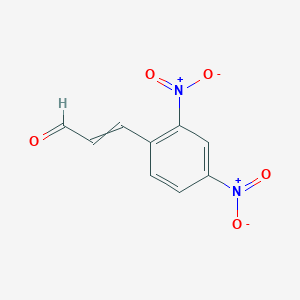
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![2,2-Dichloro-N-[chloro(phenyl)methyl]-2-fluoroethanimidoyl chloride](/img/structure/B14264854.png)
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
